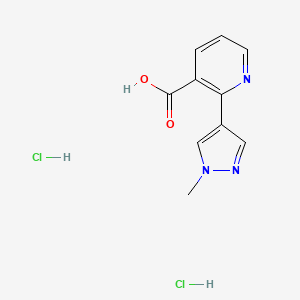

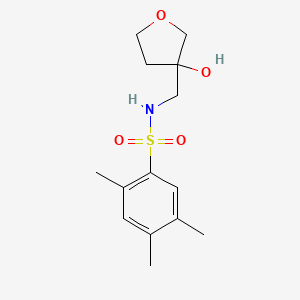

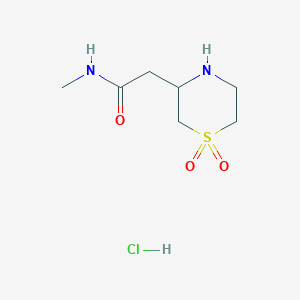

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of pyrazole-containing compounds has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines as starting materials . Another study reported the synthesis of 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazole-containing compounds have been reported to exhibit various biological activities due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

- Application : Pyrazole derivatives have been used in the development of various drugs . For example, notable drugs containing a pyrazole ring are celecoxib (celebrex) and the anabolic steroid stanozolol .

- Methods of Application : Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

- Results or Outcomes : The resulting compounds have been used in the development of various drugs, demonstrating the potential of pyrazole derivatives in medicinal chemistry .

-

Scientific Field: Organic Chemistry

- Application : Rhodium(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

- Methods of Application : This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

- Results or Outcomes : The reaction yields moderate to good yields of the desired products .

-

Scientific Field: Biochemistry

- Application : 1-Methylpyrazole-4-boronic acid pinacol ester is used for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

- Methods of Application : This compound is used as a reagent in these reactions .

- Results or Outcomes : The reactions result in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Zukünftige Richtungen

The future directions for the research and development of pyrazole-containing compounds could include further exploration of their biological activities and potential applications in the development of new drugs . Additionally, more studies could be conducted to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.2ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;;/h2-6H,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUZZVYKQCKFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)